5-Bromo-3-(difluoromethyl)-1,2-benzoxazole
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Overview
Description
5-Bromo-3-(difluoromethyl)-1,2-benzoxazole: is a heterocyclic organic compound that contains a benzoxazole ring substituted with bromine and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, utilizing robust and scalable processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: The difluoromethyl group can engage in various coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Oxidizing and Reducing Agents: Employed to modify the oxidation state of the compound.
Major Products Formed:
Substituted Benzoxazoles: Resulting from nucleophilic substitution reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
Chemistry: 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of molecules with potential therapeutic effects. Its ability to interact with biological targets can be explored for developing new pharmaceuticals .
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as improved thermal stability or electronic characteristics .
Mechanism of Action
The mechanism by which 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole exerts its effects depends on its interaction with molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
5-Bromo-3-(difluoromethyl)-2-methoxypyridine: Shares the bromine and difluoromethyl groups but differs in the heterocyclic ring structure.
5-Bromo-3-(difluoromethyl)isoquinoline: Another compound with similar substituents but a different core structure.
Uniqueness: 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole is unique due to its benzoxazole ring, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
5-bromo-3-(difluoromethyl)-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-4-1-2-6-5(3-4)7(8(10)11)12-13-6/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTFRUNZSFSANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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